molecular formula C26H26N4O3S B2578074 N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 688355-40-0

N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No. B2578074
CAS RN: 688355-40-0
M. Wt: 474.58
InChI Key: WWIXGFKURBTXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Studies and Co-crystal Formation

N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide is a compound involved in the structural study of co-crystals and salts of quinoline derivatives that contain an amide bond. These studies explore the formation of co-crystals with aromatic diols, revealing insights into the hydrated forms of co-crystals and the crystal structure of perchloric acid salts of related compounds. Such structural studies are essential for understanding the molecular interactions and properties of quinoline derivatives, which can have implications in pharmaceutical sciences and materials chemistry (Karmakar, Kalita, & Baruah, 2009).

Anion Coordination and Spatial Orientation

Research into the different spatial orientations of amide derivatives on anion coordination reveals the structural diversity and potential applications of quinazoline derivatives. The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in particular, highlights its ability to form structures with tweezer-like geometry and channel-like assemblies through weak C–H⋯π and C–H⋯O interactions. These findings contribute to the field of crystal engineering, where the control over molecular and crystal structures can lead to materials with specific functions (Kalita & Baruah, 2010).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of quinazoline derivatives form a significant area of research. For example, the synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its analogs have shown various biological activities, including analgesic, anti-inflammatory, and anti-tubercular properties. These studies provide valuable insights into the potential therapeutic applications of quinazoline derivatives, highlighting their role in the development of new drugs for treating pain, inflammation, and bacterial infections (Osarumwense Peter Osarodion, 2023); (Alagarsamy et al., 2011); (Maurya et al., 2013).

Novel Derivatives for Gastrointestinal and Cancer Therapies

The development of novel quinazoline and acetamide derivatives for treating gastrointestinal disorders and cancer is another area of research. These compounds have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating significant therapeutic potential. Such research underscores the versatility of quinazoline derivatives in drug development, offering new avenues for treating a range of diseases with fewer side effects (Alasmary et al., 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-3-33-21-14-10-19(11-15-21)28-24(31)17-34-26-29-23-7-5-4-6-22(23)25(30-26)27-16-18-8-12-20(32-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIXGFKURBTXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide

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